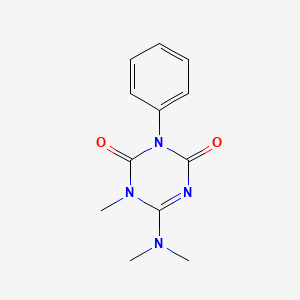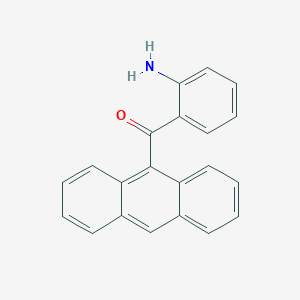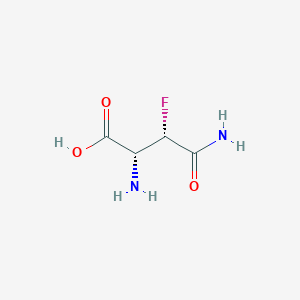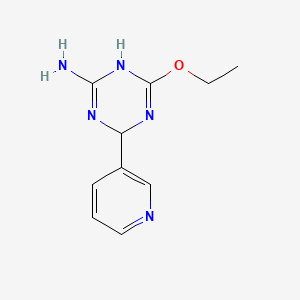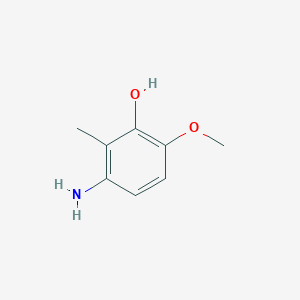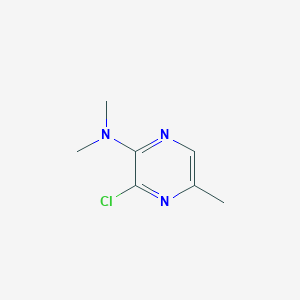
3-Chloro-N,N,5-trimethylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N,N,5-trimethylpyrazin-2-amine is a heterocyclic organic compound with a pyrazine ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N,N,5-trimethylpyrazin-2-amine typically involves the chlorination of N,N,5-trimethylpyrazin-2-amine. One common method includes the reaction of N,N,5-trimethylpyrazin-2-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to optimize the production efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as N,N,5-trimethylpyrazin-2-amine derivatives with different functional groups can be obtained.
Oxidation Products: Oxidized forms of the compound, potentially with additional oxygen-containing functional groups.
Reduction Products: Reduced forms of the compound, often with hydrogen atoms added to the pyrazine ring.
Scientific Research Applications
Chemistry: 3-Chloro-N,N,5-trimethylpyrazin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the development of specialty chemicals and materials. It may serve as a precursor for the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism by which 3-Chloro-N,N,5-trimethylpyrazin-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
- 3-Chloro-N,N-dimethylpyrazin-2-amine
- 3-Chloro-5-methylpyrazin-2-amine
- N,N,5-trimethylpyrazin-2-amine
Comparison: 3-Chloro-N,N,5-trimethylpyrazin-2-amine is unique due to the presence of both chlorine and multiple methyl groups on the pyrazine ring. This combination of substituents can influence its reactivity and physical properties, making it distinct from other similar compounds. For example, the presence of the chlorine atom can enhance its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its non-chlorinated counterparts.
Properties
Molecular Formula |
C7H10ClN3 |
|---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
3-chloro-N,N,5-trimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H10ClN3/c1-5-4-9-7(11(2)3)6(8)10-5/h4H,1-3H3 |
InChI Key |
ACGKOTYUFAGSFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)Cl)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
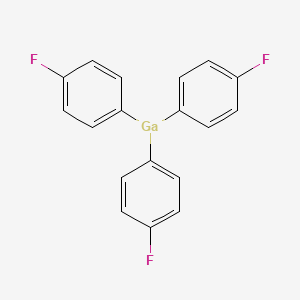
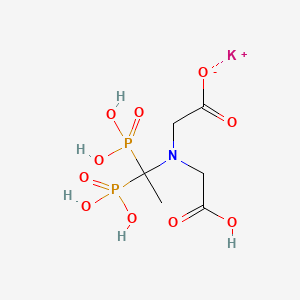
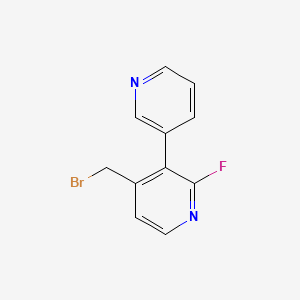
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)
